molecular formula C9H14O B1166702 9-(2-Bromoethyl)-9H-fluorene CAS No. 108012-12-1

9-(2-Bromoethyl)-9H-fluorene

Cat. No.: B1166702
CAS No.: 108012-12-1
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Description

Overview of Fluorene (B118485) as a Molecular Framework in Organic Chemistry.researchgate.netbenchchem.com

Fluorene, or 9H-fluorene, is a polycyclic aromatic hydrocarbon characterized by a planar, inflexible structure with extensive π-electron delocalization. researchgate.net It consists of two benzene (B151609) rings fused to a central five-membered ring. wikipedia.org This unique arrangement gives rise to a violet fluorescence, from which its name is derived. researchgate.net The fluorene scaffold serves as a fundamental building block for a wide array of derivatives with applications ranging from organic light-emitting diodes (OLEDs) and solar cells to chemosensors and biological imaging agents. researchgate.netnih.gov

Structural Peculiarities of 9H-Fluorene and its Derivatives

The 9H-fluorene molecule possesses a distinctive structure with a methylene (B1212753) bridge that imparts specific chemical properties. researchgate.net The protons at the C-9 position are notably acidic (pKa ≈ 22.6 in DMSO), a consequence of the effective resonance stabilization of the resulting fluorenyl anion. wikipedia.orgresearchgate.net This acidity makes the C-9 position highly susceptible to chemical modification. researchgate.net

Derivatives of fluorene can be synthesized by introducing substituents at various positions on the aromatic rings or at the C-9 position. researchgate.net The planarity of the fluorene skeleton can be influenced by the nature and size of these substituents, which in turn affects the intermolecular interactions and bulk properties of the material. researchgate.netnih.gov For instance, the introduction of bulky groups at the 9-position can prevent undesirable intermolecular interactions.

Strategic Importance of C-9 Functionalization in Fluorene Chemistry

The reactivity of the C-9 position is a cornerstone of fluorene chemistry. researchgate.net Its susceptibility to deprotonation allows for the straightforward introduction of a wide variety of functional groups, including alkyl, aryl, and other organic moieties. researchgate.netresearchgate.net This process, known as C-9 functionalization, is a critical strategy for tuning the optical, electronic, and physical properties of fluorene-based materials. researchgate.net

Functionalization at the C-9 position is often employed to enhance solubility, modify the emission color of fluorescent derivatives, and create precursors for polymerization reactions. researchgate.netresearchgate.net The ability to readily modify this position provides a powerful tool for the rational design of new materials with tailored properties for specific applications in fields such as organic electronics and medicinal chemistry. researchgate.netontosight.ai

Rationale for Investigating Bromoethyl-Substituted Fluorene Analogues

The introduction of a bromoethyl group at the C-9 position of the fluorene scaffold yields 9-(2-Bromoethyl)-9H-fluorene, a compound of significant interest due to its enhanced reactivity and potential as a synthetic intermediate.

Reactivity Enhancement through Halogenated Alkyl Chains

Halogenated alkyl chains, such as the bromoethyl group, are valuable functional motifs in organic synthesis. The carbon-halogen bond is polarized, with the carbon atom being electrophilic and the halogen acting as a good leaving group in nucleophilic substitution reactions. msu.edualevelchemistry.co.uk The reactivity of alkyl halides generally increases down the halogen group, making bromoalkanes more reactive than chloroalkanes. msu.educhemguide.co.uk

This enhanced reactivity of the bromoethyl group in 9-(2-Bromoethyl)-9H-fluorene makes it a versatile handle for introducing a wide range of functionalities through reactions with various nucleophiles. oup.com This opens up avenues for the synthesis of more complex fluorene derivatives that would be difficult to access through other synthetic routes.

Precursor Potential in Advanced Synthetic Strategies

9-(2-Bromoethyl)-9H-fluorene serves as a key precursor in the synthesis of a variety of advanced materials. Its reactive bromoethyl group can participate in numerous chemical transformations, including nucleophilic substitutions and coupling reactions. oup.com This allows for the construction of larger, more complex molecules and polymers incorporating the fluorene core.

For example, it can be used in the synthesis of fluorene-based polymers, which are of interest for their potential applications in organic electronics. epa.gov The bromoethyl group can also be transformed into other functional groups, further expanding the synthetic utility of this compound. researchgate.net

Scope and Objectives of Academic Inquiry on 9-(2-Bromoethyl)-9H-Fluorene

Academic research on 9-(2-Bromoethyl)-9H-fluorene is primarily focused on exploring its synthetic utility and understanding its chemical properties. Key areas of investigation include the development of efficient synthetic routes to the compound itself and its derivatives. chemicalbook.comrsc.org

A significant objective is to leverage the reactivity of the bromoethyl group to create novel fluorene-based molecules with tailored photophysical and electronic properties. This includes the synthesis of new dyes, polymers, and functional materials for applications in optoelectronics and other advanced technologies. epa.govnih.gov Furthermore, studies on the reaction mechanisms involving this compound contribute to a deeper understanding of the fundamental principles of organic reactivity. oup.com

PropertyValue
Chemical Formula C15H13Br
Molecular Weight 273.17 g/mol
CAS Number 108012-21-1
Appearance Not specified
Storage Sealed in dry, 2-8°C

Table 1: Physicochemical Properties of 9-(2-Bromoethyl)-9H-fluorene. chemicalbook.combldpharm.com

Reactant 1Reactant 2ReagentsProduct
9H-Fluorene1,2-Dibromoethane (B42909)Sodium hydroxide (B78521), phase-transfer catalyst9-(2-Bromoethyl)-9H-fluorene
9-(2-Hydroxyethyl)fluoreneCarbon tetrabromideTriphenylphosphine (B44618)9-(2-Bromoethyl)-9H-fluorene

Table 2: Representative Synthetic Routes to 9-(2-Bromoethyl)-9H-fluorene.

Properties

CAS No.

108012-12-1

Molecular Formula

C9H14O

Origin of Product

United States

Synthetic Methodologies for 9 2 Bromoethyl 9h Fluorene and Its Key Precursors

Direct Bromination Approaches

Direct bromination methods focus on the conversion of a hydroxyl group in a fluorene (B118485) derivative to a bromide, offering a straightforward route to the target compound.

Bromination of 9-(2-Hydroxyethyl)-9H-fluorene

A common and effective method for synthesizing 9-(2-Bromoethyl)-9H-fluorene is through the bromination of its corresponding alcohol precursor, 2-(9H-fluoren-9-yl)ethanol. This transformation can be accomplished using various brominating agents. One documented procedure involves a two-step process where the alcohol is first treated with triethylamine (B128534) in dichloromethane (B109758), followed by the addition of lithium bromide in acetone (B3395972). This method has been reported to proceed with a high yield of 90% at ambient temperature over 24 hours. chemicalbook.com

Another established method for this conversion involves the use of phosphorus tribromide (PBr₃). The reaction is typically carried out in a suitable solvent, such as dichloromethane, at reduced temperatures to control the reaction's exothermicity. The hydroxyl group of 2-(9H-fluoren-9-yl)ethanol acts as a nucleophile, attacking the phosphorus atom of PBr₃ and subsequently leading to the displacement of the resulting good leaving group by a bromide ion.

Utilization of Brominating Agents (e.g., Triphenylphosphine (B44618)/Carbon Tetrabromide)

The combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) provides a mild and efficient system for the bromination of alcohols, including 2-(9H-fluoren-9-yl)ethanol. This reaction, often referred to as the Appel reaction, proceeds under neutral conditions. The reaction is typically performed in a dry solvent like dichloromethane under an inert atmosphere, such as nitrogen. rsc.org The triphenylphosphine and carbon tetrabromide react to form a phosphonium (B103445) salt, which then activates the alcohol for nucleophilic attack by the bromide ion. This method is particularly useful for substrates that are sensitive to acidic conditions. A similar approach has been documented for the synthesis of 2,7-dibromo-9,9-bis(2-bromoethyl)-9H-fluorene from 2,7-dibromo-9H-fluorene-9,9-diethanol, highlighting the utility of this reagent system in fluorene chemistry. rsc.org

Multi-Step Synthetic Sequences from Fluorene

Synthesizing 9-(2-Bromoethyl)-9H-fluorene from the parent hydrocarbon, 9H-fluorene, involves multi-step sequences that typically begin with the alkylation of the acidic C9 proton.

Alkylation of 9H-Fluorene with Bromoethylating Reagents

The acidic nature of the C9 protons of fluorene (pKa ≈ 23 in DMSO) allows for its deprotonation by a suitable base to form the fluorenyl anion. aau.edu.et This anion can then act as a nucleophile in an alkylation reaction. A direct approach involves the reaction of 9H-fluorene with a bromoethylating reagent such as 1,2-dibromoethane (B42909). chemsrc.com This reaction is often carried out under phase-transfer catalysis conditions, which involves a two-phase system (e.g., an organic solvent and an aqueous base solution) and a phase-transfer catalyst to facilitate the reaction between the reactants in different phases. aau.edu.etresearchgate.net

ReagentBaseCatalystSolventYield
1,2-DibromoethaneSodium Hydroxide (B78521)Phase-Transfer CatalystDichloromethane/WaterNot specified

Derivatization from Fluorene Anions

A more controlled multi-step synthesis involves the deliberate generation of the fluorenyl anion followed by a carefully chosen electrophile. The fluorenyl anion can be generated by treating 9H-fluorene with a strong base like an alkyllithium reagent (e.g., n-butyllithium) or sodium amide in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. aau.edu.etorgsyn.org The resulting intensely colored fluorenyl anion is a potent nucleophile.

This anion can then be reacted with an appropriate electrophile to introduce the desired ethyl group. For instance, reaction with ethylene (B1197577) oxide would yield 2-(9H-fluoren-9-yl)ethanol after an aqueous workup. This alcohol can then be subsequently brominated using the methods described in section 2.1 to afford 9-(2-Bromoethyl)-9H-fluorene. This two-step approach offers greater control and often leads to higher purity of the intermediate alcohol compared to direct alkylation with bromoethylating agents.

Halogen Exchange Strategies for Analogous Fluorene Derivatives

Halogen exchange reactions, also known as Finkelstein reactions, provide an alternative route to bromo-substituted fluorenes from their chloro- or iodo- counterparts. While specific examples for the direct synthesis of 9-(2-Bromoethyl)-9H-fluorene via this method are not extensively documented, the principle is applicable. For instance, it has been noted that 9-(bromomethyl)-9H-fluorene can undergo halogen exchange with potassium chloride.

Theoretically, 9-(2-chloroethyl)-9H-fluorene could be converted to 9-(2-Bromoethyl)-9H-fluorene by treatment with a bromide salt, such as sodium bromide or lithium bromide, in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction equilibrium is driven by the precipitation of the less soluble sodium or lithium chloride. However, the economic feasibility of such a route depends on the relative cost and availability of the chlorinated precursor versus the direct synthesis of the brominated compound.

Starting MaterialReagentSolventProduct
9-(2-Chloroethyl)-9H-fluoreneSodium BromideAcetone9-(2-Bromoethyl)-9H-fluorene

Optimization and Scalability Considerations in Laboratory Synthesis

The efficient laboratory-scale synthesis of 9-(2-bromoethyl)-9H-fluorene relies heavily on the careful optimization of reaction parameters and purification strategies. Considerations for scalability involve selecting conditions that are not only high-yielding and produce pure material but are also safe, cost-effective, and reproducible on a larger scale.

The synthesis of 9-(2-bromoethyl)-9H-fluorene and its precursors, primarily involving the alkylation of the fluorene C-9 position or the conversion of a precursor alcohol, is highly sensitive to reaction conditions. Tuning temperature, solvent, and catalysis is critical for maximizing reaction efficiency and minimizing side products.

Temperature: The operating temperature is a crucial parameter that influences reaction rates and selectivity.

For the deprotonation of fluorene, a common first step in alkylation, cryogenic temperatures such as -78°C are often employed when using strong bases like n-butyllithium (BuLi) to prevent side reactions. thieme-connect.de

The subsequent alkylation step may be conducted at room temperature. thieme-connect.de

In a multi-step synthesis converting 2-(9H-fluoren-9-yl)ethanol to the target compound, the initial reaction with triethylamine is performed at 0°C, while the subsequent bromination with lithium bromide proceeds at ambient temperature over 24 hours. chemicalbook.com

Alkylation of the fluorene ring can also be achieved at elevated temperatures, such as 100-110°C, particularly when using phase-transfer catalysis. researchgate.net Nickel-catalyzed alkylations have been performed at temperatures as high as 130°C in toluene (B28343). rsc.org

Solvent: The choice of solvent is critical as it affects the solubility of reactants, the stability of intermediates, and the reaction pathway.

Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are standard for reactions involving organolithium reagents like BuLi. thieme-connect.de

For the conversion of the intermediate alcohol, 2-(9H-fluoren-9-yl)ethanol, a two-step process utilizes dichloromethane (CH2Cl2) for the first stage, followed by acetone for the bromination step with LiBr. chemicalbook.com

Other solvents used in related fluorene functionalizations include dimethylformamide (DMF) for halogen exchange reactions and toluene for high-temperature catalytic alkylations. rsc.org Biphasic systems, often employing an aqueous base and an organic solvent, are also utilized in conjunction with phase-transfer catalysts. researchgate.net

Catalysis: Catalysts are frequently employed to enhance reaction rates and improve yields.

Phase-Transfer Catalysis (PTC): This method is particularly effective for the alkylation of fluorene, which has an acidic C-9 proton. Catalysts like tetrabutylammonium (B224687) iodide (TBAI) or fourteen alkyl trimethyl ammonium (B1175870) chloride facilitate the transfer of the base (e.g., hydroxide) from the aqueous phase to the organic phase, enabling deprotonation and subsequent alkylation under milder conditions than those requiring strong, anhydrous bases. researchgate.netchemicalbook.com

Base Catalysis: The choice of base is paramount. Strong bases like BuLi or sodium amide (NaNH2) ensure complete deprotonation of fluorene but require stringent anhydrous conditions. thieme-connect.de Milder bases such as potassium hydroxide (KOH), triethylamine, or potassium carbonate can also be effective, often in combination with PTC or more reactive electrophiles. chemicalbook.comrsc.org

Metal Catalysis: While less common for direct synthesis of this specific compound, palladium catalysts are extensively used in creating more complex fluorene derivatives through cross-coupling reactions. nih.govnih.gov Nickel catalysts have also been demonstrated for the C-H alkylation of fluorene derivatives. rsc.org

Table 1: Selected Reaction Conditions for Fluorene Alkylation and Related Transformations

Reaction StepBase/CatalystSolventTemperatureReference
Fluorene Deprotonationn-Butyllithium (BuLi)Tetrahydrofuran (THF)-78°C thieme-connect.de
Bromination of Alcohol PrecursorLithium Bromide (LiBr)AcetoneAmbient chemicalbook.com
Phase-Transfer AlkylationNaOH / Tetrabutylammonium Iodide (TBAI)Biphasic (e.g., Water/Organic)100-110°C researchgate.net
Nickel-Catalyzed AlkylationPotassium Hydroxide (KOH) / Ni-CatalystToluene130°C rsc.org

Maximizing product yield and ensuring high purity are essential goals in synthesis. These are achieved through a combination of optimized reaction conditions and rigorous purification protocols.

Yield Enhancement: The final yield of 9-(2-bromoethyl)-9H-fluorene is a product of the efficiency of each synthetic step.

A high yield of 90% has been reported for the specific conversion of 2-(9H-fluoren-9-yl)ethanol to 9-(2-bromoethyl)-9H-fluorene using lithium bromide in acetone. chemicalbook.com This suggests that the substitution of a hydroxyl group is a highly efficient route to the final product.

For syntheses starting from fluorene itself, controlling the stoichiometry is crucial. The use of a slight excess of the alkylating agent can drive the reaction to completion, but a large excess can lead to the formation of undesired 9,9-dialkylated products. thieme-connect.de

The choice of the leaving group on the electrophile is also important. While 1,2-dibromoethane is a common reactant for introducing the 2-bromoethyl group, careful control of reaction time and temperature is necessary to prevent elimination reactions or further substitution.

Purity Control: Obtaining a pure product requires effective removal of unreacted starting materials, catalysts, and side products.

Work-up Procedures: Following the reaction, a standard work-up often involves quenching the reaction mixture, followed by extraction with an appropriate organic solvent like dichloromethane or ethyl acetate (B1210297). The organic layers are typically washed with water and brine to remove inorganic salts and water-soluble impurities. The solution is then dried over an anhydrous salt such as sodium sulfate (B86663) (Na2SO4) before solvent removal. rsc.orgorgsyn.org

Chromatography: Column chromatography is a widely used and effective method for purifying fluorene derivatives. Silica (B1680970) gel is the most common stationary phase. The mobile phase (eluent) is chosen based on the polarity of the components to be separated. A common eluent system for fluorene compounds is a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and dichloromethane or hexane and ethyl acetate. rsc.orgrsc.orglabxing.com

Recrystallization: This technique is highly effective for purifying solid compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Isooctane has been used for recrystallizing related fluorene derivatives. orgsyn.org

Table 2: Purification Techniques for Fluorene Derivatives

TechniqueDetailsPurposeReference
Aqueous Work-upWashing with water and brine, drying over Na2SO4.Removal of inorganic byproducts and water. orgsyn.org
Column ChromatographySilica gel with hexane/dichloromethane or hexane/ethyl acetate eluent.Separation of product from starting materials and side products. rsc.orgrsc.org
RecrystallizationDissolving in a hot solvent (e.g., isooctane) and cooling to form crystals.Achieving high purity of the final solid product. orgsyn.org

Chemical Reactivity and Mechanistic Studies of 9 2 Bromoethyl 9h Fluorene

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The presence of a bromoethyl group at the 9-position of the fluorene (B118485) scaffold in 9-(2-bromoethyl)-9H-fluorene renders the terminal carbon susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Nitrogen-based nucleophiles, such as amines and amides, readily react with 9-(2-bromoethyl)-9H-fluorene in nucleophilic substitution reactions. chemguide.co.uk These reactions typically proceed via an S_N2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion. chemguide.co.uk

For instance, the reaction with primary or secondary amines leads to the formation of the corresponding N-substituted aminoethylfluorene derivatives. The primary amine product can sometimes undergo further reaction with another molecule of 9-(2-bromoethyl)-9H-fluorene, leading to a secondary amine, and subsequently a tertiary amine, resulting in multiple substitutions. chemguide.co.uk The use of a large excess of the amine nucleophile can help to favor the formation of the primary amine product. chemguide.co.uk

A notable application of this reactivity is the synthesis of complex ligands. For example, the reaction of 9-(2-bromoethyl)-9H-fluorene with a diisopropylphenyl (Dipp) substituted diamine results in the formation of a fluorenyl-tethered diamine, FlC₂H₄N(H)C₂H₄N(H)Dipp, in high yield (85%). rsc.org This product serves as a precursor for the synthesis of more complex ligand systems. rsc.org The reaction of 9-(2-bromoethyl)-9H-fluorene with 1-(prop-2-en-1-yl)-1h-indole-2,3-dione and thiosemicarbazide (B42300) leads to the formation of a triazino-indole derivative which is then reacted with 9-(2-bromoethyl)-9H-carbazole. researchgate.net

The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Stronger bases can facilitate the reaction, and the choice of solvent can also play a crucial role. oup.com

Table 1: Examples of Reactions with Nitrogen-Centric Nucleophiles

NucleophileProductYield (%)Reference
Diisopropylphenyl-substituted diamineFlC₂H₄N(H)C₂H₄N(H)Dipp85 rsc.org
2-methylpyridine1-[2-(9-Fluorenyl)-3-methylbenzyl]-2-methylpyridinium Bromide48 oup.com

Similar to nitrogen nucleophiles, oxygen- and sulfur-centric nucleophiles also participate in substitution reactions with 9-(2-bromoethyl)-9H-fluorene. The reactivity of alcohols, for instance, can be observed in methanolysis reactions. While the sp-rotamer of a related compound, 9-(2-bromomethyl-6-methylphenyl)fluorene, undergoes methanolysis smoothly, the ap-rotamer is sluggish. oup.com This highlights the influence of stereochemistry on reactivity. The reaction of the sp-form with sodium methoxide (B1231860) yields both the substitution product, sp-9-(2-methoxymethyl-6-methylphenyl)fluorene, and a cyclized product. oup.com

Sulfur nucleophiles, such as thiols and their corresponding thiolates, are also effective in displacing the bromide. These reactions are important for creating thioether linkages. For example, reactions with thiophenolate lead to the formation of a new carbon-sulfur bond. researchgate.net

The general mechanism for these reactions is also a bimolecular nucleophilic substitution (S_N2), where the oxygen or sulfur atom acts as the nucleophile. cas.cn

A significant application of the nucleophilic substitution reactions of 9-(2-bromoethyl)-9H-fluorene is the synthesis of tethered ligand precursors. rsc.org By reacting it with bifunctional or polyfunctional nucleophiles, a fluorenyl group can be attached to a molecule that contains other donor atoms, creating a chelating ligand.

A prime example is the synthesis of the fluorenyl-tethered diamine ligand precursor, FlC₂H₄N(H)C₂H₄N(H)Dipp, mentioned earlier. rsc.org This was achieved through the reaction of 9-(2-bromoethyl)-9H-fluorene with a diamine. rsc.org Such precursors are valuable in coordination chemistry for the synthesis of metal complexes with specific geometric and electronic properties. researchgate.net The tether provides a flexible linkage that allows the fluorenyl group and other donor atoms to coordinate to a metal center in a controlled manner.

Cross-Coupling Transformations

Beyond nucleophilic substitution, the bromoethyl moiety of 9-(2-bromoethyl)-9H-fluorene can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to facilitate cross-coupling reactions involving organohalides. rsc.orgmdpi.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca While direct examples of palladium-catalyzed cross-coupling with the ethyl-bromide part of 9-(2-bromoethyl)-9H-fluorene are not extensively detailed in the provided search results, the reactivity of similar bromo-functionalized fluorene derivatives in such transformations is well-established. For instance, palladium-catalyzed coupling reactions are used for the construction of 9-(diorganomethylidene)fluorenes from 2-iodobiphenyls and alkenyl bromides. rsc.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups. nih.gov

In the context of fluorene chemistry, Suzuki-Miyaura coupling is extensively used for the synthesis of polyfluorenes and other complex fluorene derivatives. researchgate.netrsc.org For example, the polymerization of bromofluoreneboronic acid esters using a palladium initiator proceeds via a chain-growth mechanism. researchgate.net While the provided search results primarily focus on Suzuki-Miyaura reactions at the aromatic core of the fluorene, the bromoethyl group of 9-(2-bromoethyl)-9H-fluorene could potentially be employed in such couplings, although this specific application is not explicitly detailed. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent system. nih.gov

Palladium-Catalyzed Coupling Reactions

Stille Coupling Potential

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide. fu-berlin.demdpi.com While extensively used for aryl, vinyl, and acyl halides, its application with unactivated alkyl halides like 9-(2-Bromoethyl)-9H-fluorene is less common but mechanistically feasible.

The catalytic cycle for a potential Stille coupling involving 9-(2-Bromoethyl)-9H-fluorene would follow a well-established pathway:

Oxidative Addition : The cycle begins with the oxidative addition of the alkyl bromide to a Pd(0) catalyst, forming a Pd(II) intermediate. chemicalbook.com

Transmetalation : The organostannane reagent (R-Sn(Alkyl)₃) then transfers its organic group (R) to the palladium center, displacing the bromide and forming a new organopalladium complex. fu-berlin.dechemicalbook.com

Reductive Elimination : In the final step, the two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can re-enter the catalytic cycle. chemicalbook.com

The reaction is compatible with a wide array of functional groups due to its mild conditions. mdpi.com However, challenges in the Stille coupling of alkyl halides include slower rates of oxidative addition compared to aryl or vinyl halides and the potential for competing β-hydride elimination from the alkylpalladium intermediate. Despite these challenges, the use of specific ligands and conditions has enabled the successful coupling of some secondary alkyl halides. organic-chemistry.org The primary drawback of the Stille reaction is the toxicity of organotin compounds. fu-berlin.denih.gov

Table 1: Proposed Stille Coupling Reaction

Reactant A Reactant B Catalyst System Potential Product
9-(2-Bromoethyl)-9H-fluorene Organostannane (R-SnBu₃) Pd(0) catalyst (e.g., Pd(PPh₃)₄) 9-(2-R-ethyl)-9H-fluorene

Other Transition Metal-Catalyzed Linkage Reactions

The bromoethyl group of 9-(2-Bromoethyl)-9H-fluorene serves as an excellent handle for various other transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. commonorganicchemistry.com

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide. mdpi.comrose-hulman.edu The reaction of 9-(2-Bromoethyl)-9H-fluorene with an aryl or vinyl boronic acid, catalyzed by a palladium complex in the presence of a base, would yield the corresponding 9-(2-arylethyl)- or 9-(2-vinylethyl)-9H-fluorene. The mechanism involves oxidative addition of the alkyl bromide to Pd(0), followed by transmetalation with the boronate species (activated by the base), and subsequent reductive elimination. mdpi.comrose-hulman.edu The development of catalysts for coupling alkyl bromides has significantly expanded the scope of this reaction. organic-chemistry.org

Sonogashira Coupling : This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org While classic Sonogashira couplings are for sp²-hybridized carbons, methods for coupling unactivated alkyl halides have been developed. nih.gov These reactions are challenging due to slow oxidative addition and potential side reactions but can provide a direct route to synthesizing fluorene derivatives containing an alkyne moiety. nih.gov

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comnih.gov An intramolecular variant of the Heck reaction is a plausible pathway for 9-(2-Bromoethyl)-9H-fluorene if a double bond is present elsewhere in the molecule. More relevant is the potential for 9-(2-Bromoethyl)-9H-fluorene to first undergo elimination to form 9-vinylfluorene in situ, which can then participate in a Heck reaction with an aryl halide to produce substituted stilbene-like structures. nih.gov

Intramolecular Cyclization and Rearrangement Processes

Formation of Spirocyclic Fluorene Derivatives

The structure of 9-(2-Bromoethyl)-9H-fluorene is well-suited for intramolecular cyclization to form spirocyclic compounds. The hydrogen at the C9 position of the fluorene ring is notably acidic and can be removed by a base. The resulting fluorenyl anion can then act as an intramolecular nucleophile.

The mechanism proceeds via an intramolecular S_N2 reaction. A base abstracts the C9 proton to generate a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon atom of the bromoethyl side chain, displacing the bromide ion and forming a new carbon-carbon bond. This process results in the creation of a five-membered ring fused in a spiro fashion to the C9 position of the fluorene core, yielding a spiro[cyclobutane-1,9'-fluorene] derivative.

Table 2: Intramolecular Cyclization to Spiro-Fluorene

Starting Material Reagent Product Reaction Type
9-(2-Bromoethyl)-9H-fluorene Base (e.g., NaH, t-BuOK) Spiro[cyclobutane-1,9'-fluorene] Intramolecular Nucleophilic Substitution

Investigation of Conformationally Driven Reactivity

Due to the significant steric bulk of the fluorene system, rotation around the C9-C(Ar) bond in 9-substituted fluorene derivatives can be highly restricted. rose-hulman.eduorganic-chemistry.org This restricted rotation can lead to the existence of stable rotational isomers, or rotamers, often designated as syn-periplanar (sp) and anti-periplanar (ap). In these conformers, the substituent group (in this case, the bromoethyl group) is oriented either toward or away from the fluorene ring.

The conformational equilibrium between these rotamers can have a profound impact on the molecule's reactivity. rose-hulman.eduorganic-chemistry.org For reactions involving the bromoethyl side chain, the transition state's steric requirements determine which conformer reacts faster.

In intramolecular cyclization , the ap conformer, where the bromoethyl chain is positioned away from the bulk of the fluorene ring, would likely be more favorable for cyclization. In the sp conformer, the side chain is sterically hindered by the fluorene moiety, potentially slowing down the rate of the intramolecular S_N2 reaction needed to form the spirocycle.

In intermolecular reactions , a nucleophile attacking the bromoethyl group would face less steric hindrance in the ap conformer, leading to a faster reaction rate compared to the sterically congested sp conformer.

The study of these conformational isomers is crucial for understanding and predicting product selectivity and reaction rates in the synthesis of complex fluorene derivatives. organic-chemistry.org

Elimination Reactions and Olefin Formation

9-(2-Bromoethyl)-9H-fluorene can undergo a dehydrohalogenation reaction to yield 9-vinylfluorene, an important monomer for polymers used in organic electronics. This transformation is a classic elimination reaction, typically proceeding via the E2 (bimolecular elimination) mechanism. libretexts.org

In the E2 mechanism, a strong, non-nucleophilic base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the bromine). Simultaneously, the C-Br bond breaks, and a new π-bond is formed between the α- and β-carbons. libretexts.org This is a concerted, one-step process.

The reaction is typically carried out by heating the substrate with a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydroxide (B78521) (NaOH), in a suitable solvent. nih.gov The choice of a bulky base like t-BuOK can favor elimination over competing substitution reactions. The formation of the conjugated 9-vinylfluorene product is thermodynamically favored. One-pot procedures have been developed where the olefin is generated in situ from an alkyl halide and then used in a subsequent cross-coupling reaction. nih.gov

Electrophilic Aromatic Substitution on the Fluorene Core via the Bromoethyl Group

The bromoethyl group can be transformed into an electrophile that subsequently attacks the electron-rich fluorene ring in an intramolecular electrophilic aromatic substitution (EAS). core.ac.ukmasterorganicchemistry.com This process, known as an intramolecular Friedel-Crafts alkylation, is a powerful method for constructing polycyclic aromatic systems. core.ac.ukd-nb.infonih.gov

The reaction is initiated by a Lewis acid (e.g., AlCl₃, FeCl₃) or a strong Brønsted acid (e.g., H₂SO₄, polyphosphoric acid). core.ac.ukmasterorganicchemistry.com The acid interacts with the bromine atom of the ethyl side chain, facilitating its departure and generating a primary carbocation or, more likely, a carbocation-Lewis acid complex. This electrophilic center is then attacked by one of the benzene (B151609) rings of the fluorene core. The aromatic C-H bonds at the C1 and C8 positions are the most likely sites for attack due to their proximity, which would lead to the formation of a stable six-membered ring. A final deprotonation step restores the aromaticity of the fluorene ring, yielding a fused polycyclic structure. core.ac.uk The efficiency of such cyclizations is generally high for the formation of five- and six-membered rings. masterorganicchemistry.com

Oxidative and Reductive Transformations of 9-(2-Bromoethyl)-9H-fluorene

The chemical reactivity of 9-(2-Bromoethyl)-9H-fluorene is characterized by two main centers of reactivity: the fluorene ring system, particularly the C9 position, and the bromoethyl substituent. These sites allow for a range of oxidative and reductive transformations.

Oxidative Transformations

The most prominent oxidative transformation of 9-substituted fluorenes involves the oxidation of the C9 position to a carbonyl group, yielding the corresponding 9-fluorenone (B1672902) derivative. rsc.orgresearchgate.net This reaction is well-documented for various 9-alkyl-9H-fluorenes and is expected to be a primary oxidative pathway for 9-(2-Bromoethyl)-9H-fluorene.

One effective method for this transformation is the aerobic oxidation of 9H-fluorenes in the presence of a strong base like potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net This method is known to be highly efficient for producing 9-fluorenones, including those with alkyl substituents, in high yields under ambient conditions. rsc.org

Another approach involves iron-catalyzed peroxidation. An (NNN)FeCl2 complex has been shown to be an effective catalyst for the peroxidation of 9-alkyl-9H-fluorenes through a selective C-H functionalization at the 9-position. rsc.org This reaction proceeds via a radical pathway. rsc.org It is plausible that 9-(2-Bromoethyl)-9H-fluorene would undergo a similar transformation to yield a hydroperoxide intermediate, which could then be converted to the corresponding 9-fluorenone.

The bromoethyl side chain could also be susceptible to oxidation, potentially leading to the formation of an aldehyde or carboxylic acid under strong oxidizing conditions, though the oxidation of the C9 position is generally more facile.

Reductive Transformations

Reductive transformations of 9-(2-Bromoethyl)-9H-fluorene can target either the bromoethyl group or the fluorene moiety, particularly if it has been previously oxidized.

The carbon-bromine bond in the bromoethyl group is susceptible to reduction. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4), which would replace the bromine atom with a hydrogen atom to yield 9-ethyl-9H-fluorene.

Furthermore, if the fluorene core is first oxidized to 9-(2-Bromoethyl)-9H-fluoren-9-one, the resulting ketone can be reduced back to the corresponding alcohol, 9-(2-Bromoethyl)-9H-fluoren-9-ol, using a mild reducing agent like sodium borohydride (B1222165) (NaBH4). A more vigorous reduction could potentially restore the fluorene methylene (B1212753) group. wikipedia.org

Dehydrobromination, an elimination reaction, is another potential reductive pathway for the bromoethyl side chain, especially in the presence of a strong base. This would lead to the formation of 9-vinyl-9H-fluorene. This type of reaction is common for 2-bromoethyl substituted aromatic compounds. bloomtechz.com

Table 1: Summary of Plausible Oxidative and Reductive Transformations

TransformationReagents and ConditionsProbable Product
Oxidation
C9-H OxidationAir, KOH, THF9-(2-Bromoethyl)-9H-fluoren-9-one
C9-H Peroxidation(NNN)FeCl2, Peroxide9-(2-Bromoethyl)-9-hydroperoxy-9H-fluorene
Reduction
C-Br ReductionLiAlH49-Ethyl-9H-fluorene
Ketone ReductionNaBH4 (on the fluorenone)9-(2-Bromoethyl)-9H-fluoren-9-ol
Elimination
DehydrobrominationStrong Base (e.g., t-BuOK)9-Vinyl-9H-fluorene

Investigation of Reaction Intermediates and Transition States

The reactions of 9-(2-Bromoethyl)-9H-fluorene are governed by the formation of various reactive intermediates and transition states, which have been the subject of both experimental and computational studies for related fluorene systems. acs.orgnih.govresearchgate.netresearchgate.netnih.gov

Fluorenyl Cation and Radical

Many reactions at the C9 position of fluorene derivatives proceed through the formation of a fluorenyl cation or a fluorenyl radical. The C9-H bond is relatively acidic (pKa ≈ 22.6 in DMSO), making deprotonation to form the aromatic fluorenyl anion a key step in many base-catalyzed reactions. wikipedia.org Subsequent reaction with an electrophile generates a C9-substituted product.

In the context of oxidation, a likely mechanism involves the formation of a fluorenyl radical. For instance, in the aerobic oxidation, the reaction is believed to proceed through a free-radical chain mechanism. researchgate.net The stability of the fluorenyl radical is a driving force for this pathway.

The fluorenyl cation is another important intermediate, particularly in reactions involving strong acids or in the photolysis of fluorene derivatives. researchgate.netresearchgate.net Spectroscopic studies have characterized the fluorenyl cation, which exhibits absorption in the visible region. nih.govacs.org Computational studies have also provided insights into the electronic structure and stability of both the fluorenyl cation and radical. researchgate.netescholarship.org For 9-(2-Bromoethyl)-9H-fluorene, the formation of a fluorenyl cation at the C9 position would be a key step in acid-catalyzed reactions.

Intermediates in Side-Chain Reactions

Reactions involving the bromoethyl side chain, such as nucleophilic substitution and elimination, proceed through well-established mechanisms. Nucleophilic substitution on the primary bromide would likely occur via an SN2 mechanism, involving a pentacoordinate transition state. bloomtechz.com

Elimination reactions (dehydrobromination) to form 9-vinyl-9H-fluorene would proceed through an E2 mechanism in the presence of a strong, sterically hindered base. This involves a concerted transition state where the base removes a proton from the carbon adjacent to the bromine-bearing carbon, with the simultaneous departure of the bromide ion. bloomtechz.com

Table 2: Key Reaction Intermediates and Transition States

Reaction TypeKey Intermediate/Transition StateDescription
C9-H Oxidation (Radical)Fluorenyl RadicalA radical species formed by hydrogen abstraction from the C9 position.
C9-H Reaction (Ionic)Fluorenyl CationA carbocation formed by the loss of a leaving group from the C9 position.
Nucleophilic SubstitutionPentacoordinate Transition StateAn SN2 transition state at the carbon bearing the bromine atom.
EliminationE2 Transition StateA concerted transition state involving base-mediated proton abstraction and bromide departure.

9 2 Bromoethyl 9h Fluorene As a Versatile Synthetic Building Block in Advanced Material Science Precursors

Precursor for Functionalized Fluorene (B118485) Derivatives

The utility of 9-(2-Bromoethyl)-9H-fluorene stems from the reactivity of both the terminal bromine atom and the acidic proton at the C-9 position. This dual reactivity allows for sequential functionalization, making it a powerful building block for complex molecular architectures.

Synthesis of 9,9-Disubstituted Fluorene Analogues

The synthesis of 9,9-disubstituted fluorenes is critical for ensuring the long-term stability and high photoluminescence quantum yields of fluorene-based materials by sterically hindering intermolecular interactions. mdpi.com 9-(2-Bromoethyl)-9H-fluorene serves as an excellent starting point for creating asymmetrically disubstituted analogues. The process typically involves a two-step sequence. First, the remaining acidic proton at the C-9 position is abstracted by a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form a fluorenyl anion. researchgate.net This nucleophilic anion can then be reacted with a second, different alkyl halide (R-X) to introduce another substituent at the C-9 position, yielding a 9-(2-bromoethyl)-9-alkyl-9H-fluorene derivative.

Subsequently, the terminal bromine on the ethyl side-chain can be displaced through various nucleophilic substitution reactions. pku.edu.cnnih.gov This allows for the introduction of a diverse range of functional groups, enabling fine-tuning of the molecule's properties for specific applications. For example, reaction with sodium azide (B81097) introduces an azido (B1232118) group for click chemistry, while reaction with potassium cyanide adds a nitrile group. This versatility makes it possible to synthesize a wide library of 9,9-disubstituted fluorenes with tailored functionalities.

Table 1. Representative Nucleophilic Substitution Reactions for Synthesizing 9,9-Disubstituted Fluorene Analogues from a 9-(2-Bromoethyl)-9-alkyl-9H-fluorene Precursor.
NucleophileReagent ExampleResulting Functional GroupPotential Application
AzideSodium Azide (NaN3)-CH2CH2N3Click chemistry, bioconjugation
CyanidePotassium Cyanide (KCN)-CH2CH2CNPrecursor for carboxylic acids, amines
ThiolateSodium thiophenoxide (NaSPh)-CH2CH2SPhModulating electronic properties, self-assembly
AmineCarbazole (B46965) potassium salt-CH2CH2-N(Carbazolyl)Hole-transporting materials
AlkoxideSodium methoxide (B1231860) (NaOMe)-CH2CH2OCH3Improving solubility

Derivatization at C-2 and C-7 Positions for Extended Conjugation

For applications in optoelectronics, extending the π-conjugation of the fluorene core is essential for tuning the absorption and emission wavelengths. The C-2 and C-7 positions of the fluorene ring are the most electronically active sites and are readily functionalized. Starting with 9-(2-bromoethyl)-9H-fluorene, a key intermediate, 2,7-dibromo-9-(2-bromoethyl)-9H-fluorene , can be synthesized via electrophilic bromination.

This dibrominated intermediate is a crucial monomer building block for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net By reacting it with various arylboronic acids or esters, new aryl groups can be attached at the C-2 and C-7 positions. researchgate.net This process effectively extends the π-conjugated system of the molecule, leading to a red-shift in its absorption and emission spectra. nih.gov This strategy allows for the rational design of fluorene derivatives with specific colors of emission, from blue to green and yellow, which is vital for the creation of full-color displays.

Table 2. Suzuki Coupling of 2,7-Dibromo-9-(2-bromoethyl)-9H-fluorene for Extended Conjugation.
Boronic Acid/Ester Coupling PartnerResulting 2,7-SubstituentEffect on Conjugation
Phenylboronic acidPhenylModerate extension, blue emission
Thiophene-2-boronic acid2-ThienylSignificant extension, blue-green emission
Benzothiadiazole bis(boronic ester)BenzothiadiazoleStrong donor-acceptor character, green-red emission
Pyrene-1-boronic acid1-PyrenylLarge planar extension, potential for green emission

Formation of Fluorene-Based Dendrimers and Macrocycles

The bromoethyl group serves as an ideal reactive site for the construction of larger, highly branched molecules like dendrimers and cyclic structures such as macrocycles. These complex architectures are of great interest for applications in light-harvesting, sensing, and drug delivery.

In a convergent synthetic approach, multiple units of 9-(2-bromoethyl)-9H-fluorene can be attached to a multifunctional core. For instance, reacting three equivalents of the fluorene derivative with a C3-symmetric core molecule like 1,3,5-trihydroxybenzene in the presence of a base leads to the formation of a first-generation (G1) dendrimer with a central phenyl core and three fluorenyl arms. The synthesis of dendrimers with a fluorene unit at the core has been demonstrated using strategies like click chemistry, highlighting the modularity of this approach. researchgate.net

For macrocycle synthesis, a bifunctional linker can be reacted with a bifunctional fluorene precursor. Alternatively, 9-(2-bromoethyl)-9H-fluorene can be reacted with a long-chain molecule containing two nucleophilic end groups (e.g., a diamine or dithiol). Under high-dilution conditions, which favor intramolecular reactions, the two ends of the linker can react with the fluorene unit to form a macrocyclic structure. The development of macrocycle-based dendrimers is an active area of research, demonstrating the synergy between these molecular classes. nih.gov

Monomer in Polymer Chemistry Research

9-(2-Bromoethyl)-9H-fluorene and its derivatives are valuable monomers for creating functional polymers. The 9-position side group is crucial for ensuring polymer solubility, while the reactive handle allows for post-polymerization modification.

Synthesis of Poly(fluorene) Derivatives and Copolymers

Polyfluorenes (PFs) are a prominent class of conjugated polymers used in organic light-emitting diodes (OLEDs). The most common method for their synthesis is the Suzuki-Miyaura coupling polymerization. jhia.ac.ke A monomer derived from 9-(2-bromoethyl)-9H-fluorene, such as 2,7-dibromo-9-(2-bromoethyl)-9H-fluorene or 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-bromoethyl)-9H-fluorene , can be polymerized with a suitable comonomer to produce a copolymer. researchgate.netnih.gov

The bromoethyl group on the C-9 side chain is typically stable under the polymerization conditions. This incorporates a reactive site along the entire polymer backbone. These pendant bromoethyl groups can then be used in post-polymerization modification reactions, allowing for the attachment of various functional groups to tune the polymer's properties without altering the conjugated backbone. This approach enables the creation of materials for specific applications, such as sensors or bioactive surfaces.

Poly(fluorenevinylene) Synthesis via Precursor Routes

Poly(fluorenevinylene)s (PFVs) are another important class of light-emitting polymers that can be synthesized via precursor routes, most notably the Gilch polymerization. thaiscience.info This method requires a 2,7-bis(halomethyl)fluorene monomer. To utilize 9-(2-bromoethyl)-9H-fluorene, it must first be converted into the appropriate monomer, for example, 2,7-bis(chloromethyl)-9-(2-bromoethyl)-9H-fluorene .

In the Gilch polymerization, this monomer is treated with a strong, non-nucleophilic base like potassium tert-butoxide. This initiates an elimination reaction, forming a highly reactive p-quinodimethane intermediate that rapidly polymerizes to yield the final PFV. Research has shown that using chloromethyl groups as the leaving groups on the monomer often leads to higher molecular weight polymers compared to bromomethyl groups. nanoscience.or.kr The resulting polymer features a conjugated backbone of alternating fluorene and vinylene units, with the 9-(2-bromoethyl) group as a recurring side chain, which can be used for further functionalization.

Table 3. Typical Characteristics of Poly(fluorenevinylene) Synthesized via Gilch Polymerization.
PropertyTypical Value/ObservationReference/Analogy
Monomer Type2,7-bis(chloromethyl)-9,9-dialkylfluorene thaiscience.info
Base/SolventPotassium tert-butoxide in THF nanoscience.or.kr
Number-Average Molecular Weight (Mn)> 80,000 g/mol thaiscience.info
Polydispersity Index (PDI)~1.5 - 2.5 thaiscience.info
Absorption λmax (film)~410-420 nm thaiscience.info
Emission λmax (film)~500-510 nm (Greenish) thaiscience.info
Role in Conjugated Polymer Architectures

The 9-(2-bromoethyl)-9H-fluorene molecule is a key starting material for creating diverse conjugated polymer architectures. The bromoethyl group provides a reactive site for introducing a variety of functional groups, which can influence the polymer's solubility, morphology, and electronic properties. This functionalization is crucial for tailoring the polymer's performance in specific applications.

One common strategy involves the conversion of the bromoethyl group into a more reactive functional group suitable for polymerization. For instance, it can be transformed into a vinyl group, an acetylene (B1199291) group, or a boronic ester. These modified fluorene monomers can then be copolymerized with other aromatic units through cross-coupling reactions like Suzuki or Stille coupling. This approach allows for the precise control of the polymer's backbone structure and the incorporation of different electronic donor and acceptor units.

The bromoethyl group can also be utilized in post-polymerization modification. A fluorene-containing polymer can be synthesized with the bromoethyl group intact, which can then be reacted with various nucleophiles to attach desired side chains. This method offers a way to fine-tune the properties of a pre-synthesized polymer. For example, attaching long alkyl chains can improve solubility, while incorporating electron-withdrawing or electron-donating groups can modify the polymer's electronic energy levels.

The ability to introduce functionality at the 9-position of the fluorene unit is critical for preventing aggregation-induced quenching of fluorescence, a common issue in polyfluorenes. The bulky side chains originating from the bromoethyl group can disrupt intermolecular packing, leading to improved solid-state luminescence efficiency.

Application in Organic Electronics Research (Excluding Device Performance Characteristics)

The versatility of 9-(2-bromoethyl)-9H-fluorene extends to the synthesis of a wide range of small molecules that serve as precursors for various components in organic electronic devices. The ability to introduce specific functionalities through the bromoethyl group allows for the precise tuning of molecular properties required for efficient charge injection, transport, and light emission or absorption.

In the field of OLEDs, 9-(2-bromoethyl)-9H-fluorene is a valuable precursor for synthesizing hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive materials. The core fluorene structure provides good thermal stability and a high triplet energy, which are desirable characteristics for host materials in phosphorescent OLEDs.

The bromoethyl group can be functionalized to introduce hole-transporting moieties, such as triarylamines, or electron-transporting moieties, like oxadiazoles (B1248032) or triazines. For example, nucleophilic substitution of the bromide with a carbazole or a phenothiazine (B1677639) derivative can yield a molecule with excellent hole-transporting capabilities. Similarly, reaction with an appropriate nitrogen-containing heterocycle can lead to an electron-transporting material.

Furthermore, the bromoethyl group can serve as an anchor point for attaching chromophoric units to the fluorene core. This allows for the creation of fluorescent or phosphorescent emitters with tailored emission colors. By carefully selecting the attached chromophore, the emission wavelength can be tuned across the visible spectrum. The fluorene core in these molecules often helps to maintain a high photoluminescence quantum yield in the solid state by preventing aggregation.

While direct reports on the use of 9-(2-bromoethyl)-9H-fluorene in organic phototransistors (OPTs) are limited, its potential as a precursor for the active materials in these devices is significant. The performance of an OPT is highly dependent on the charge transport and light-absorbing properties of the organic semiconductor used. Fluorene derivatives are known to be excellent charge carriers, and their absorption properties can be tuned through chemical modification.

The bromoethyl group on 9-(2-bromoethyl)-9H-fluorene provides a convenient handle to introduce functionalities that can enhance the photoresponse of the resulting material. For instance, the attachment of strong electron-donating or electron-accepting groups can lead to the formation of intramolecular charge-transfer complexes, which often exhibit strong absorption in the visible or near-infrared regions of the electromagnetic spectrum. This is a crucial characteristic for the active layer in a phototransistor.

Moreover, the bromoethyl group can be used to synthesize molecules that self-assemble into well-ordered thin films. A high degree of molecular ordering is beneficial for efficient charge transport, which is a key factor in achieving high photosensitivity in OPTs. By designing molecules that can form crystalline or liquid-crystalline phases, the charge carrier mobility can be significantly improved.

In the realm of organic photovoltaics (OPVs), 9-(2-bromoethyl)-9H-fluorene serves as a building block for both donor and acceptor materials. The fluorene unit itself can be part of the conjugated backbone of a donor polymer or a small molecule, contributing to its hole-transporting properties and broad absorption.

The bromoethyl group allows for the attachment of various side chains that can influence the material's solubility, morphology, and energy levels. For example, attaching solubilizing alkyl chains is crucial for processing the material from solution. The electronic properties of the fluorene unit can be modified by introducing electron-donating or electron-withdrawing groups via the bromoethyl handle. This allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of the acceptor or donor material, respectively, for efficient charge separation.

Furthermore, 9-(2-bromoethyl)-9H-fluorene can be used to synthesize non-fullerene acceptors (NFAs). By attaching strong electron-withdrawing groups to the fluorene core, it is possible to create molecules with low-lying LUMO levels that can effectively accept electrons from a donor material. The ability to create a wide range of fluorene-based materials with tailored properties makes 9-(2-bromoethyl)-9H-fluorene a valuable precursor in the ongoing research and development of more efficient and stable OPV devices.

Development of Organometallic Ligands and Complexes

The fluorenyl moiety is a well-established ligand in organometallic chemistry, and 9-(2-bromoethyl)-9H-fluorene provides a convenient entry point for the synthesis of a variety of fluorenyl-containing ligands. The bromoethyl group acts as a tether, allowing for the introduction of other donor atoms that can coordinate to a metal center.

A key application of 9-(2-bromoethyl)-9H-fluorene in this area is the synthesis of fluorenyl-tethered N-heterocyclic carbene (NHC) precursors and other chelating ligands. The bromoethyl group can undergo nucleophilic substitution with a variety of nitrogen-based nucleophiles, such as imidazoles, pyrazoles, or amines, to create pro-ligands. researchgate.netnih.gov

For example, reaction with an N-aryl-substituted imidazole (B134444) followed by quaternization and deprotonation yields a fluorenyl-tethered NHC ligand. These ligands can then be coordinated to a variety of transition metals to form complexes with interesting catalytic and photophysical properties. The fluorenyl group in these ligands can influence the steric and electronic properties of the resulting metal complex.

In a similar fashion, reaction with diamines can lead to the formation of fluorenyl-tethered bidentate or tridentate amine ligands. researchgate.netnih.gov These ligands can chelate to a metal center, forming stable complexes. The fluorenyl group can act as a bulky substituent, influencing the reactivity of the metal center, or it can participate in the electronic structure of the complex through its π-system. The versatility of the bromoethyl group allows for the synthesis of a wide range of fluorenyl-tethered ligands with different donor atoms and steric environments, making 9-(2-bromoethyl)-9H-fluorene a valuable tool for the design of novel organometallic complexes.

Complexation with Transition Metals for Catalysis Research (excluding catalyst performance)

The versatile scaffold of 9-(2-Bromoethyl)-9H-fluorene allows for its derivatization into specialized ligands capable of coordinating with various transition metals. The ethyl bromide moiety at the C9 position serves as a reactive handle for introducing donor atoms, such as phosphorus or nitrogen, thereby creating chelating ligands. These ligands are instrumental in the synthesis of novel organometallic complexes for investigation in catalysis research.

The synthetic strategy typically involves the substitution of the bromide with a nucleophilic group that contains a coordinating atom. For instance, reaction with a diarylphosphine anion can yield a phosphine (B1218219) ligand where the fluorenyl group provides steric bulk and electronic influence on the metal center to which it coordinates. Similarly, reaction with amines or pyridyl compounds can lead to the formation of nitrogen-based ligands.

Once synthesized, these fluorene-based ligands can be reacted with transition metal precursors, such as metal halides or carbonyls, to form stable complexes. The resulting organometallic complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding. Techniques like NMR spectroscopy (¹H, ¹³C, ³¹P), X-ray crystallography, and elemental analysis are crucial for confirming the coordination of the ligand to the metal center and determining the geometry of the complex. While the performance of these complexes in catalytic reactions is a significant area of research, the focus here is on the fundamental synthesis and characterization of the coordination compounds themselves, which are the essential precursors for such applications.

Precursor for Two-Photon Absorbing Molecules and Fluorescent Probes

9-(2-Bromoethyl)-9H-fluorene is a key starting material for the synthesis of advanced organic molecules with applications in nonlinear optics and bioimaging, specifically as two-photon absorbing (TPA) chromophores and fluorescent probes. wikipedia.orgucf.edu The fluorene core is an excellent π-conjugated system that, when appropriately functionalized, can lead to molecules with large TPA cross-sections and high fluorescence quantum yields. nih.govnih.gov

The synthetic utility of 9-(2-Bromoethyl)-9H-fluorene lies in the ability to introduce various functional groups through the bromoethyl side chain. However, more commonly, the fluorene core itself is first elaborated before or after the introduction of solubilizing alkyl chains at the C9 position. For the synthesis of TPA materials, the fluorene nucleus is typically functionalized at the 2 and 7 positions with electron-donating (D) and electron-accepting (A) groups, creating D-π-A, D-π-D, or A-π-A type structures. nih.govnih.gov

A general synthetic route may involve the initial alkylation of fluorene at the C9 position to ensure solubility, followed by bromination or formylation at the 2 and 7 positions. These functionalized fluorenes then serve as the central building block. For example, 2,7-dibromo-9,9-dialkylfluorenes can undergo palladium-catalyzed cross-coupling reactions, such as Sonogashira or Heck couplings, to extend the π-conjugation by adding donor or acceptor end-groups. nih.govresearchgate.net These reactions lead to the formation of target molecules with tailored photophysical properties.

The resulting fluorene-based molecules often exhibit strong two-photon absorption in the near-infrared (NIR) region, which is advantageous for applications like two-photon fluorescence microscopy due to deeper tissue penetration and reduced photodamage. ucf.edunih.gov The specific characteristics of these probes, such as their TPA cross-section (δTPA) and fluorescence quantum yield (ΦF), are meticulously measured to evaluate their potential.

Compound Type Synthetic Strategy from Fluorene Core Key Photophysical Property Potential Application
D-π-A ChromophoreSonogashira coupling of a 2-bromo-7-ethynylfluorene derivativeLarge TPA cross-sectionTwo-Photon Fluorescence Microscopy nih.gov
Symmetric D-π-DStille or Suzuki coupling on a 2,7-dibromofluorene (B93635) core nih.govHigh Fluorescence Quantum YieldBioimaging, Fluorescent Probes nih.gov
A-π-A MoleculeHeck coupling of 2,7-dibromofluorene with vinyl-acceptors researchgate.netNonlinear Optical MaterialsOptical Power Limiting

These synthetic pathways, originating from the modification of the core fluorene structure, demonstrate its importance as a precursor for a diverse range of high-performance organic materials.

Computational and Theoretical Investigations of 9 2 Bromoethyl 9h Fluorene

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Calculations can determine the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's reactivity and spectroscopic properties. For fluorene (B118485) derivatives, the electronic properties are largely influenced by the extensive π-conjugated system of the fluorene core and the nature of the substituents at the 9-position. scientific.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgrsc.org The energy and localization of these orbitals provide critical information about the molecule's nucleophilic and electrophilic character.

For 9-(2-Bromoethyl)-9H-fluorene, the HOMO is expected to be localized predominantly on the π-system of the fluorene ring, characteristic of many fluorene derivatives. researchgate.net The LUMO, conversely, is also likely to be centered on the fluorene core, but the presence of the electron-withdrawing bromoethyl group can influence its energy and distribution. worldscientific.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The introduction of an alkyl chain at the 9-position, such as the bromoethyl group, can influence the HOMO and LUMO energy levels. scientific.net While the alkyl group itself is not conjugated with the fluorene π-system, it can exert inductive effects. The bromine atom, being electronegative, will have a more significant electron-withdrawing effect, likely lowering the energy of both the HOMO and LUMO compared to a simple alkyl-substituted fluorene.

Table 1: Illustrative Frontier Molecular Orbital Energies for Fluorene Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
9H-Fluorene-5.90-2.103.80
9,9-Dimethyl-9H-fluorene-5.85-2.053.80
9-(2-Bromoethyl)-9H-fluorene (Estimated) -6.00 -2.20 3.80

Note: The values for 9-(2-Bromoethyl)-9H-fluorene are estimated based on general trends observed in substituted fluorenes and have not been empirically determined from specific computational studies on this molecule.

The distribution of partial charges within the 9-(2-Bromoethyl)-9H-fluorene molecule can be predicted through computational methods like Natural Bond Orbital (NBO) analysis. This analysis provides a detailed picture of the electron density distribution and helps identify reactive sites.

The fluorene moiety is largely nonpolar, composed of carbon and hydrogen atoms. However, the bromoethyl substituent introduces significant polarity. The bromine atom, being highly electronegative, will bear a partial negative charge (δ-). Consequently, the carbon atom to which it is attached (the β-carbon of the ethyl group) will be electron-deficient and carry a partial positive charge (δ+). This makes the β-carbon a prime electrophilic site, susceptible to attack by nucleophiles.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and intermediates. nih.gov For 9-(2-Bromoethyl)-9H-fluorene, the most probable reaction is nucleophilic substitution at the bromoethyl side chain.

Nucleophilic substitution reactions can proceed through different mechanisms, most commonly the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. Given that the bromine atom is attached to a primary carbon, the Sₙ2 mechanism is generally favored. pressbooks.publibretexts.org

A computational study of the Sₙ2 reaction of 9-(2-Bromoethyl)-9H-fluorene with a nucleophile (e.g., hydroxide (B78521), OH⁻) would involve calculating the energy of the system along the reaction coordinate. The energy profile for an Sₙ2 reaction is characterized by a single transition state, where the nucleophile is forming a new bond to the carbon atom while the leaving group (bromide) is simultaneously breaking its bond. youtube.comyoutube.com

The presence of the bulky 9H-fluorenyl group is expected to have a significant steric effect on the reaction rate. The nucleophile must approach the electrophilic carbon from the backside, and the large fluorenyl group can hinder this approach, thereby increasing the activation energy of the reaction compared to a less sterically hindered alkyl bromide. pressbooks.pub

Table 2: Illustrative Energy Profile Data for a Hypothetical Sₙ2 Reaction

SpeciesRelative Energy (kcal/mol)
Reactants (9-(2-Bromoethyl)-9H-fluorene + Nu⁻)0
Transition State+20 to +25
Products (9-(2-Nu-ethyl)-9H-fluorene + Br⁻)-10 to -15

Note: These are generalized, illustrative values for an Sₙ2 reaction and are not derived from specific calculations on 9-(2-Bromoethyl)-9H-fluorene. The actual values would depend on the nucleophile and the solvent.

For more complex reactions, computational modeling of the transition state is crucial for understanding the reaction mechanism. In the Sₙ2 reaction of 9-(2-Bromoethyl)-9H-fluorene, the transition state would feature a pentacoordinate carbon atom, with the incoming nucleophile and the departing bromide ion in apical positions and the hydrogen atoms and the fluorenyl group in the equatorial plane. libretexts.org

The geometry and energy of this transition state can be precisely calculated using quantum chemical methods. These calculations would likely confirm the steric hindrance imposed by the fluorenyl group, which would be reflected in a higher activation energy barrier.

Conformational Analysis and Stereochemical Considerations

The bromoethyl side chain of 9-(2-Bromoethyl)-9H-fluorene is flexible, allowing for rotation around the C9-Cα and Cα-Cβ single bonds. This flexibility gives rise to different conformers, which may have different energies and reactivities.

Computational studies on the closely related 9-ethylfluorene have identified two stable conformations: a symmetric conformer where the ethyl group is positioned symmetrically with respect to the fluorene ring, and an unsymmetric conformer. researchgate.net It is highly probable that 9-(2-Bromoethyl)-9H-fluorene exhibits similar conformational behavior.

The relative energies of these conformers and the energy barriers for their interconversion can be calculated. The lowest energy conformer would be the most populated at thermal equilibrium. The different spatial arrangements of the bromoethyl group in these conformers could influence the accessibility of the electrophilic carbon to an incoming nucleophile, potentially leading to different reaction rates for each conformer.

From a stereochemical perspective, the 9-position of the fluorene ring is prochiral. If a reaction were to introduce a new chiral center on the side chain, the conformational preferences could play a role in the diastereoselectivity of the reaction.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties for 9-(2-Bromoethyl)-9H-fluorene involves the use of quantum chemical calculations to model the molecule's behavior in response to electromagnetic radiation. These theoretical approaches can elucidate the relationship between the molecule's electronic structure and its spectral features. worldscientific.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. nih.govnih.gov DFT functionals, such as B3LYP, are commonly employed for geometry optimization, after which NMR shielding constants are computed. acs.orgresearchgate.net These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) in ppm. The accuracy of these predictions can be high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, making them a powerful tool for structural elucidation. nih.gov

For 9-(2-Bromoethyl)-9H-fluorene, predictions would distinguish between the aromatic protons of the fluorene core, the unique proton at the C9 position, and the aliphatic protons of the bromoethyl side chain. Similarly, distinct chemical shifts would be calculated for each carbon atom in the molecule.

Illustrative Predicted ¹H and ¹³C NMR Data for 9-(2-Bromoethyl)-9H-fluorene *

¹H NMR ¹³C NMR
Atom Predicted δ (ppm) Atom Predicted δ (ppm)
H9 (methine) 4.2 - 4.4 C9 (methine) 50 - 52
CH₂ (adjacent to Br) 3.5 - 3.7 CH₂ (adjacent to Br) 33 - 35
CH₂ (adjacent to C9) 2.3 - 2.5 CH₂ (adjacent to C9) 38 - 40

*Note: This table contains illustrative data based on computational principles and known values for similar structures. It is not derived from a specific published study on this exact molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. acs.org After optimizing the molecular geometry, a frequency calculation is performed to determine the normal modes of vibration. nih.gov The resulting frequencies, corresponding to specific bond stretches, bends, and other molecular vibrations, and their intensities can be plotted to create a theoretical spectrum. These calculations are instrumental in assigning experimental IR bands to specific functional groups. acs.org Key predicted vibrations for 9-(2-Bromoethyl)-9H-fluorene would include C-H stretching from the aromatic and aliphatic regions, C=C stretching of the aromatic rings, and the C-Br stretching of the ethyl side chain.

Illustrative Predicted Major IR Absorptions for 9-(2-Bromoethyl)-9H-fluorene *

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3050 - 3100
Aliphatic C-H Stretch 2900 - 3000
Aromatic C=C Stretch 1450 - 1600
CH₂ Bend (Scissoring) 1430 - 1470

*Note: This table contains illustrative data based on computational principles and known values for similar structures. It is not derived from a specific published study on this exact molecule.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption properties are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. youtube.com For conjugated systems like fluorene, the primary absorptions are due to π–π* transitions. The substitution at the C9 position with a bromoethyl group is expected to have a minor effect on the main electronic transitions of the fluorene chromophore.

Illustrative Predicted UV-Vis Absorption Data for 9-(2-Bromoethyl)-9H-fluorene *

Transition Predicted λmax (nm) Oscillator Strength (f)
S₀ → S₁ (π-π*) 295 - 305 > 0.1

*Note: This table contains illustrative data based on computational principles and known values for similar structures. It is not derived from a specific published study on this exact molecule.

Advanced Spectroscopic and Analytical Methodologies for Research on 9 2 Bromoethyl 9h Fluorene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 9-(2-Bromoethyl)-9H-fluorene and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, enabling the unambiguous confirmation of synthetic products and the analysis of complex structures, such as polymers.

In the ¹H NMR spectrum of fluorene-based compounds, the aromatic protons typically appear in the range of 7.0-8.0 ppm. The protons on the ethyl side chain of 9-(2-Bromoethyl)-9H-fluorene would exhibit characteristic shifts and coupling patterns. The methylene (B1212753) group attached to the fluorene (B118485) ring (C9-CH₂) would likely appear as a triplet, coupled to the adjacent bromo-substituted methylene group (-CH₂Br). This latter group would also present as a triplet. The unique proton at the C9 position of the fluorene core provides a key signal for confirming substitution at this site. For instance, in copolymers derived from fluorene units, the ratio of monomer incorporation can be calculated from the integration of characteristic proton signals. beilstein-journals.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The fluorene core itself presents a set of distinct signals for its 13 carbons. The substitution at the C9 position significantly influences the chemical shift of this carbon. For complex derivatives, including polymers, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for complete signal assignment. These techniques are crucial for establishing connectivity within complex macromolecular architectures derived from 9-(2-Bromoethyl)-9H-fluorene. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a Fluorene-Based Polymer. Data extrapolated from characterization of similar polyfluorene structures.

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (Fluorene)7.5 - 7.9mVariable
-CH₂- (Side Chain)2.1 - 2.3brVariable
-CH₂- (Side Chain)1.1 - 1.5mVariable
-CH₃ (Terminal)0.8 - 0.9mVariable

Mass Spectrometry for Reaction Monitoring and Product Confirmation (High-Resolution Techniques)

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of 9-(2-Bromoethyl)-9H-fluorene and its derivatives, as well as for monitoring the progress of reactions. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of elemental compositions and the confident identification of products, byproducts, and intermediates. nih.gov

For the parent compound, 9-(2-Bromoethyl)-9H-fluorene, HRMS can confirm its molecular formula by matching the experimental mass-to-charge (m/z) ratio to the calculated exact mass. The isotopic pattern resulting from the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) serves as a distinctive signature for identifying bromine-containing fragments and molecules.

In the context of polymerization reactions starting from 9-(2-Bromoethyl)-9H-fluorene, MS techniques can be adapted for online reaction monitoring. monash.eduresearchgate.net This allows for real-time tracking of monomer consumption and polymer formation. researchgate.net Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to analyze oligomers and polymers, providing information on molecular weight distributions and end-group functionalities. Gas chromatography coupled with mass spectrometry (GC-MS) is effective for analyzing volatile intermediates and byproducts, offering insights into reaction mechanisms and purity. mdpi.com The deconvolution of complex mass spectra from reaction mixtures can reveal the presence of various species, aiding in the optimization of reaction conditions. mdpi.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net For derivatives of 9-(2-Bromoethyl)-9H-fluorene that can be grown as single crystals, this technique provides invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions such as π-π stacking. researchgate.net This structural information is critical for understanding how molecular packing influences the bulk properties of materials, including their optical and electronic characteristics. nih.gov

While obtaining single crystals of the monomer 9-(2-Bromoethyl)-9H-fluorene might be feasible, crystallizing its polymeric derivatives is often challenging. However, X-ray diffraction studies on well-defined oligomers or model compounds can provide fundamental insights into the packing motifs that are likely to be present in the corresponding polymers.

A study on the crystal structure of a closely related compound, 9-(4-bromo-butyl)-9H-fluorene-9-carboxylic acid, revealed that the asymmetric unit contains two independent molecules with slightly different conformations. iucr.org In the crystal, O-H⋯O hydrogen bonding leads to the formation of centrosymmetric dimers, which are further linked by weak C-H⋯O interactions. iucr.org Such detailed analysis of intermolecular forces is crucial for designing materials with specific solid-state properties.

Table 2: Representative Crystallographic Data for a 9,9-Disubstituted Fluorene Derivative. Data is for 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, illustrating typical parameters obtained. iitk.ac.in

ParameterValue
Chemical FormulaC₂₀H₁₈O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.9155 (10)
b (Å)15.7531 (8)
c (Å)9.9880 (5)
β (°)100.906 (2)
Volume (ų)2769.4 (3)

Advanced UV-Vis and Fluorescence Spectroscopy for Studying Optical Properties of Derivatives

Derivatives of 9-(2-Bromoethyl)-9H-fluorene, especially conjugated polymers, are often designed for their specific optical properties. researchgate.net UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for characterizing these properties. acs.org

UV-Vis spectroscopy measures the electronic transitions within a molecule. For polyfluorenes, a strong absorption peak, typically in the range of 350-420 nm, is observed, corresponding to the π-π* transition of the conjugated polymer backbone. st-andrews.ac.uk The position of the absorption maximum (λmax) is sensitive to the conjugation length and the nature of the substituents on the fluorene core.

Fluorescence spectroscopy provides information about the emission properties of the material. Following excitation at a wavelength within the absorption band, polyfluorene derivatives often exhibit strong blue photoluminescence. researchgate.net The emission spectrum, quantum yield, and fluorescence lifetime are key parameters that determine the suitability of a material for applications such as organic light-emitting diodes (OLEDs). The formation of specific conformations, such as the so-called β-phase in polyfluorenes, can lead to red-shifted emission peaks, a phenomenon that can be studied in detail using single-molecule spectroscopy. 20.210.105

Table 3: Photophysical Properties of Representative Fluorene-Based Copolymers. Illustrative data showing typical absorption and emission characteristics. acs.orgdoi.org

PolymerAbsorption λmax (nm, Film)Emission λmax (nm, Film)Emission Color
PF-triAz383422Blue
PFO-DBT (1% DBT)384438, 628Blue/Red
PFO-DBT (15% DBT)387, 540660Red

Chromatographic and Separation Techniques for Purification and Analysis of Reaction Mixtures (e.g., GPC for polymers)

Chromatographic techniques are essential for the purification of 9-(2-Bromoethyl)-9H-fluorene, its intermediates, and its final derivatives, as well as for the analysis of complex reaction mixtures. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a standard method for purifying small-molecule fluorene derivatives to remove unreacted starting materials and byproducts. acs.org

For polymeric materials derived from 9-(2-Bromoethyl)-9H-fluorene, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining molecular weight and molecular weight distribution (polydispersity index, PDI). doi.org GPC separates polymer chains based on their hydrodynamic volume in solution. This information is critical as the molecular weight of a conjugated polymer significantly influences its processability, film-forming properties, and ultimately, its performance in electronic devices. The synthesis of well-defined polymers with predictable molecular weights and narrow dispersities is a key goal, often pursued through controlled polymerization techniques like catalyst-transfer polycondensation. scholaris.caacs.org

In Situ and Operando Spectroscopic Techniques for Reaction Mechanism Studies

Understanding the intricate mechanisms of reactions involving 9-(2-Bromoethyl)-9H-fluorene, such as its polymerization, requires advanced characterization techniques that can probe the reaction as it happens. In situ and operando spectroscopy are powerful methodologies for achieving this. nih.gov "In situ" refers to analyzing the material in its reaction environment, while "operando" (from the Latin for "working") implies that the characterization is performed while the material is actively functioning or reacting, with simultaneous measurement of its activity or reaction kinetics. nih.gov

For instance, in situ NMR spectroscopy can be used to monitor polymerization reactions directly in an NMR tube, providing real-time data on monomer conversion and the formation of different structural units. Similarly, coupling a reaction vessel to a mass spectrometer allows for the continuous monitoring of reactants, intermediates, and products. researchgate.net Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman, can also be employed in an in situ or operando fashion to track changes in specific chemical bonds during a reaction, providing valuable mechanistic insights into processes like Suzuki coupling or Gilch polymerization, which are commonly used to synthesize polyfluorenes. st-andrews.ac.ukacs.org These advanced techniques are crucial for moving beyond static characterization to a dynamic understanding of the chemical transformations of 9-(2-Bromoethyl)-9H-fluorene.

Q & A

Q. What are the key considerations for optimizing the synthesis of 9-(2-Bromoethyl)-9H-fluorene?

The synthesis typically involves halogenation of the fluorene core. Critical parameters include:

  • Temperature control : Reactions often proceed under mild conditions (e.g., 0–25°C) to avoid decomposition of the bromoethyl group.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Purification : Column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) is commonly used to isolate the product.

Example protocol:

StepReagent/ConditionPurpose
1Fluorene derivative in THFSolubility and reactivity
2NaH or LDA as baseDeprotonation for alkylation
31,2-DibromoethaneIntroduction of bromoethyl group

Q. How is 9-(2-Bromoethyl)-9H-fluorene characterized structurally?

Standard techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., singlet for H-9 in fluorene at δ ~4.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns of bromine .
  • Elemental analysis : Validation of C, H, Br content (deviation <0.4% acceptable) .

Q. What are the stability challenges for this compound under storage?

  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture : Hygroscopic bromoethyl groups may hydrolyze; use desiccants (silica gel) .
  • Temperature : Long-term storage at –20°C recommended for lab-scale samples .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 9-(2-Bromoethyl)-9H-fluorene in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model:

  • Electrophilicity : Bromine’s leaving-group ability in nucleophilic substitutions.
  • Transition states : Energy barriers for Suzuki-Miyaura couplings with aryl boronic acids . Example
Reaction PartnerCalculated ΔG‡ (kcal/mol)Observed Yield (%)
Phenylboronic acid18.285
Vinylboronic acid22.762

Q. How to resolve contradictions in crystallographic data for fluorene derivatives?

Discrepancies in bond lengths/angles may arise from:

  • Disorder in crystal packing : Refinement using SHELXL with twin-law corrections .
  • Thermal motion : Low-temperature (100 K) X-ray diffraction reduces atomic displacement errors . Example case: A reported C-Br bond length of 1.92 Å vs. 1.89 Å in DFT-optimized structures may indicate crystal packing forces .

Q. What mechanistic insights explain unexpected byproducts in alkylation reactions?

Competing pathways include:

  • E2 elimination : Formation of fluorene-ethylene byproducts due to strong bases (e.g., t-BuOK). Mitigated by using milder bases (K₂CO₃) .
  • Radical intermediates : Bromine abstraction under UV light generates radicals, detected via ESR spectroscopy .

Methodological Tables

Table 1: Comparative Reactivity of Halogenated Fluorenes

DerivativeHalogenReaction with NaCN (Yield%)Reference
9-BromoethylBr72 (SN2)
9-ChloromethylCl58 (SN1)
9-IodoethylI89 (Radical)

Table 2: Spectroscopic Signatures

TechniqueKey PeaksInterpretation
¹H NMR (CDCl₃)δ 3.45 (t, J=6.5 Hz, 2H, CH₂Br)Confirms bromoethyl group
IR (KBr)560 cm⁻¹ (C-Br stretch)Validates halogen presence
UV-Vis (THF)λ_max=275 nm (π→π*)Conjugation in fluorene core

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